(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have R configuration. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is an enantiomer of a (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.
Brand Name: Vulcanchem
CAS No.: 149022-18-4
VCID: VC21096860
InChI: InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Molecular Formula: C29H50N2O3
Molecular Weight: 474.7 g/mol

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol

CAS No.: 149022-18-4

Cat. No.: VC21096860

Molecular Formula: C29H50N2O3

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol - 149022-18-4

Specification

Description (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have R configuration. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is an enantiomer of a (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.
CAS No. 149022-18-4
Molecular Formula C29H50N2O3
Molecular Weight 474.7 g/mol
IUPAC Name N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide
Standard InChI InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
Standard InChI Key OFBANDBMHLEMFA-XRKRLSELSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O
SMILES CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid

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